Saralasin acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

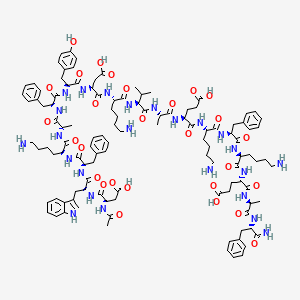

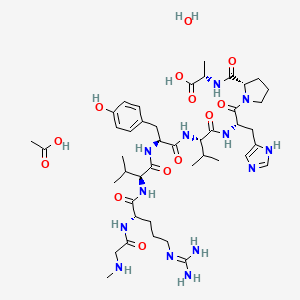

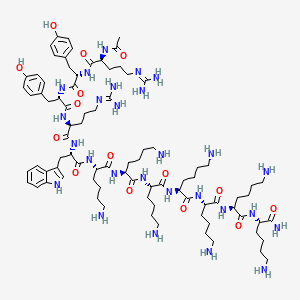

サララシン酢酸塩は、部分的なアゴニスト活性を有するアンジオテンシンII受容体拮抗薬です。アンジオテンシンIIのオクタペプチドアナログであり、アンジオテンシンIIの構造を模倣していますが、いくつかの修飾が加えられています。 この化合物は、1984年1月に多くの偽陽性と偽陰性の報告のために中止される前に、腎血管性高血圧を本態性高血圧と区別するために主に使用されていました .

準備方法

サララシン酢酸塩は、ペプチド合成技術によって合成されます。合成経路には、アミノ酸を段階的に付加してオクタペプチド鎖を形成することが含まれます。反応条件は通常、アミノ酸上の特定の部位での不要な反応を防ぐために保護基を使用することを含みます。

化学反応の分析

サララシン酢酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過酸化水素や過マンガン酸カリウムなどの酸化剤が含まれます。

還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が含まれます。

科学研究の用途

サララシン酢酸塩は、以下を含むさまざまな科学研究の用途で使用されてきました。

化学: アンジオテンシンII受容体の構造と機能を研究するために使用されてきました。

生物学: 血圧調節や体液バランスなど、さまざまな生理学的プロセスにおけるアンジオテンシンIIの役割を調査するために使用されてきました。

医学: さまざまなタイプの高血圧を区別し、アンジオテンシンII受容体拮抗薬が血圧に与える影響を研究するために使用されてきました。

科学的研究の応用

Saralasin acetate has been used in various scientific research applications, including:

Chemistry: It has been used to study the structure and function of angiotensin II receptors.

Biology: It has been used to investigate the role of angiotensin II in various physiological processes, including blood pressure regulation and fluid balance.

Medicine: It has been used to distinguish between different types of hypertension and to study the effects of angiotensin II receptor antagonists on blood pressure.

作用機序

サララシン酢酸塩は、アンジオテンシンII受容体に競合的に結合することにより効果を発揮し、アンジオテンシンIIの作用を阻害します。これにより、血圧が低下し、血管平滑筋に対するアンジオテンシンIIの影響が軽減されます。 サララシン酢酸塩の分子標的は、血圧と体液バランスの調節に関与するAT1およびAT2受容体です .

類似の化合物との比較

サララシン酢酸塩は、ロサルタンやバルサルタンなどの他のアンジオテンシンII受容体拮抗薬に似ています。 それは、部分的なアゴニスト活性を有しており、条件に応じて受容体を活性化および阻害する可能性があるという点でユニークです。この部分的なアゴニスト活性により、サララシン酢酸塩は、他のアンジオテンシンII受容体拮抗薬と比較して、治療薬としての効果が低くなっています。同様の化合物には以下が含まれます。

ロサルタン: 高血圧の治療に使用される選択的アンジオテンシンII受容体拮抗薬。

バルサルタン: 高血圧の治療に使用される別の選択的アンジオテンシンII受容体拮抗薬。

類似化合物との比較

Saralasin acetate is similar to other angiotensin II receptor antagonists, such as losartan and valsartan. it is unique in that it has partial agonistic activity, meaning it can both activate and inhibit the receptor depending on the conditions. This partial agonistic activity makes this compound less effective as a therapeutic agent compared to other angiotensin II receptor antagonists. Similar compounds include:

Losartan: A selective angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Another selective angiotensin II receptor antagonist used to treat hypertension.

Candesartan: A selective angiotensin II receptor antagonist with a longer duration of action compared to losartan and valsartan

特性

CAS番号 |

39698-78-7 |

|---|---|

分子式 |

C44H71N13O13 |

分子量 |

990.1 g/mol |

IUPAC名 |

acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid;hydrate |

InChI |

InChI=1S/C42H65N13O10.C2H4O2.H2O/c1-22(2)33(53-35(58)28(50-32(57)20-45-6)9-7-15-47-42(43)44)38(61)51-29(17-25-11-13-27(56)14-12-25)36(59)54-34(23(3)4)39(62)52-30(18-26-19-46-21-48-26)40(63)55-16-8-10-31(55)37(60)49-24(5)41(64)65;1-2(3)4;/h11-14,19,21-24,28-31,33-34,45,56H,7-10,15-18,20H2,1-6H3,(H,46,48)(H,49,60)(H,50,57)(H,51,61)(H,52,62)(H,53,58)(H,54,59)(H,64,65)(H4,43,44,47);1H3,(H,3,4);1H2/t24-,28-,29-,30-,31-,33-,34-;;/m0../s1 |

InChIキー |

YBZYNINTWCLDQA-UHKVWXOHSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

異性体SMILES |

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

正規SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC.CC(=O)O.O |

関連するCAS |

34273-10-4 (Parent) |

配列 |

GRVYVHPA |

同義語 |

(Sar(1),Ala(8))ANGII (Sar1,Val5,Ala8)Angiotensin II 1 Sar 8 Ala Angiotensin II 1 Sarcosine 8 Alanine Angiotensin II 1-Sar-8-Ala Angiotensin II 1-Sarcosine-8-Alanine Angiotensin II Angiotensin II, 1-Sar-8-Ala Angiotensin II, 1-Sarcosine-8-Alanine angiotensin II, Sar(1)-Ala(8)- angiotensin II, sarcosyl(1)-alanine(8)- Anhydrous Saralasin Acetate Hydrated Saralasin Acetate Sar-Arg-Val-Tyr-Val-His-Pro-Ala Saralasin Saralasin Acetate Saralasin Acetate, Anhydrous Saralasin Acetate, Hydrated |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-sulfamoyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B3062669.png)

![L-Valinamide, N-[(3-fluorophenyl)methyl]glycyl-N1-[(1S,2R)-3-[[(3-aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-3-methyl-](/img/structure/B3062686.png)

![(3R)-3-(2,3-dihydro-1-benzofuran-5-yl)-2-pyridin-2-yl-3,4-dihydro-1H-pyrrolo[3,4-b]quinolin-9-one](/img/structure/B3062711.png)

![7-Oxo-7H-dibenzo[de,g]quinoline](/img/structure/B3062739.png)